molecular formula C7H5NS2 B12346993 6H,7H-thieno[2,3-c]pyridine-7-thione

6H,7H-thieno[2,3-c]pyridine-7-thione

Cat. No.: B12346993
M. Wt: 167.3 g/mol
InChI Key: JUNXVVIFRVLXJS-UHFFFAOYSA-N
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Description

6H,7H-Thieno[2,3-c]pyridine-7-thione is a heterocyclic compound featuring a fused thiophene-pyridine scaffold with a thione (C=S) functional group at the 7-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized via reactions involving isothiocyanates or carbon disulfide with amino-heterocycles, often under reflux or prolonged ambient conditions, as seen in analogous syntheses of structurally related thieno-pyridine derivatives . Its reactivity is influenced by the electron-withdrawing thione group, which enhances susceptibility to nucleophilic attack and facilitates participation in cyclocondensation reactions to form polycyclic systems .

Properties

Molecular Formula

C7H5NS2

Molecular Weight

167.3 g/mol

IUPAC Name

7aH-thieno[2,3-c]pyridine-7-thione

InChI

InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4,6H

InChI Key

JUNXVVIFRVLXJS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=CC=NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,7H-thieno[2,3-c]pyridine-7-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanothioacetamide with α-haloketones or chloroacetonitrile under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 6H,7H-thieno[2,3-c]pyridine-7-thione are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6H,7H-thieno[2,3-c]pyridine-7-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact: Replacing the thione (C=S) with an oxo (C=O) group (as in 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile) reduces sulfur-mediated reactivity but enhances stability for applications in materials science .
  • Substituent Effects: The trifluoromethyl (CF₃) group in 7-(trifluoromethyl)-7H-thieno[2,3-c]pyridinoquinoline introduces strong electron-withdrawing effects, improving metabolic stability and bioavailability in drug candidates .

Biological Activity

6H,7H-thieno[2,3-c]pyridine-7-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound 6H,7H-thieno[2,3-c]pyridine-7-thione features a unique thienopyridine structure that allows it to interact with various biological targets. Notably, it has been shown to bind to the ATP-binding site of kinases, inhibiting their activity. This interaction is pivotal in modulating cellular signaling pathways related to cancer progression and other diseases.

Anticancer Activity

Research Findings:
Several studies have highlighted the anticancer potential of 6H,7H-thieno[2,3-c]pyridine-7-thione. For instance:

  • A study evaluated the cytotoxic effects of various thienopyridine derivatives on human tumor cell lines including colorectal carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7). The results indicated that certain derivatives exhibited significant antiproliferative activity, particularly against HEPG2 cells .
  • Another investigation reported that the compound induced apoptosis in breast cancer cell lines MDA-MB-231 and MCF7. The IC50 values were determined to be approximately 2.082 µM for MDA-MB-231 and 2.053 µM for MCF7 after 48 hours of treatment .

Case Studies:

  • Cytotoxicity Assay: In a study comparing the efficacy of thienopyridine derivatives against cancer cells, compounds similar to 6H,7H-thieno[2,3-c]pyridine-7-thione showed promising results in reducing cell viability in HEPG2 and HELA cell lines. The SRB assay was utilized for measuring cytotoxicity .
  • Apoptosis Induction: Treatment with 6H,7H-thieno[2,3-c]pyridine-7-thione resulted in a significant increase in apoptotic cells in both MDA-MB-231 and MCF7 lines compared to untreated controls. The analysis indicated a notable effect on glucose metabolism pathways essential for cancer cell survival .

Antimicrobial Properties

In addition to its anticancer properties, 6H,7H-thieno[2,3-c]pyridine-7-thione has demonstrated antimicrobial activity against various microbial strains. Preliminary studies suggest that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Summary of Biological Activities

Activity TypeFindings
Anticancer Significant cytotoxicity against HEPG2 and HELA cells; induces apoptosis in breast cancer cells.
Antimicrobial Effective against multiple microbial strains; shows promise in treating infections.

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